molecular formula C19H18N4O4 B2812624 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide CAS No. 2224160-29-4

2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide

Cat. No. B2812624
M. Wt: 366.377
InChI Key: WNHOOJRMPKGDQG-UHFFFAOYSA-N
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Description

2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide, also known as FMIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMIPA is a small molecule inhibitor that has been shown to target specific proteins involved in various diseases, making it a promising candidate for drug development. In

Mechanism Of Action

2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide is a small molecule inhibitor that targets specific proteins involved in various diseases. It works by binding to the active site of these proteins, thereby preventing their activity. The exact mechanism of action of 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide varies depending on the specific protein it targets.

Biochemical And Physiological Effects

2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has also been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments is its specificity. It targets specific proteins involved in various diseases, making it a valuable tool for studying the role of these proteins in disease progression. However, one limitation of using 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide. One potential application is in the development of new cancer therapies. 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that target specific cancer proteins. Another potential application is in the treatment of neurological disorders, such as Alzheimer's disease. 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been shown to improve cognitive function in animal models, and further research could lead to the development of new drugs that target specific neurological proteins.
Conclusion:
In conclusion, 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its specificity and low toxicity profile make it a valuable tool for studying the role of specific proteins in disease progression. Further research on 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide could lead to the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves a series of chemical reactions starting with the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-bromoethanol to form 2-(2-hydroxy-5-methoxyphenoxy)ethanol. This intermediate is then reacted with 2,6-dichloropyridine-3-carbaldehyde to form 2-(2-hydroxy-5-methoxyphenoxy)-N-(2,6-dichloropyridin-3-yl)methylethanamine. The final step involves the reaction of this intermediate with imidazole to form 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide.

Scientific Research Applications

2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of specific proteins involved in various diseases, including cancer, inflammation, and neurological disorders. 2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has also been studied for its potential use as a tool compound in drug discovery.

properties

IUPAC Name

2-(2-formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-26-16-4-3-15(11-24)17(8-16)27-12-19(25)22-10-14-2-5-18(21-9-14)23-7-6-20-13-23/h2-9,11,13H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHOOJRMPKGDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OCC(=O)NCC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formyl-5-methoxyphenoxy)-n-{[6-(1h-imidazol-1-yl)pyridin-3-yl]methyl}acetamide

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